Melting Point and Lipophilicity Differentiation from N-Formyl-DL-methionine (fMet)
N-Formyl-DL-ethionine exhibits a melting point approximately 14 °C higher than that of N-formyl-DL-methionine (117 °C vs. 103 °C), as determined by commercial vendor specifications . Additionally, the computed partition coefficient (XLogP3) is 0.6 for N-formyl-DL-ethionine, compared with 0.2 for N-formyl-DL-methionine, indicating a threefold increase in predicted lipophilicity on a log scale attributable to the S-ethyl substituent [1][2]. The molecular weight difference (191.25 vs. 177.22 g/mol; Δ = +14.03 g/mol) further impacts molar-based dosing calculations.
| Evidence Dimension | Melting point and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Melting point: 117 °C (115.0–119.0 °C range); XLogP3: 0.6; MW: 191.25 g/mol |
| Comparator Or Baseline | N-Formyl-DL-methionine: Melting point ~103 °C; XLogP3: 0.2; MW: 177.22 g/mol |
| Quantified Difference | Δ Melting point: +14 °C; Δ XLogP3: +0.4 log units; Δ MW: +14.03 g/mol |
| Conditions | Melting point from TCI product specification (capillary method); XLogP3 computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
The higher melting point and increased lipophilicity directly affect solid-state handling, solvent selection, and chromatographic retention times in HPLC method development, making N-formyl-DL-ethionine distinguishable from fMet in both analytical and preparative workflows.
- [1] PubChem. S-Ethyl-N-formylhomocysteine (CID 14380145): XLogP3-AA = 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/DTXSID40559582 View Source
- [2] PubChem. N-Formyl-DL-methionine (CID 911): XLogP3-AA = 0.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4309-82-4 View Source
